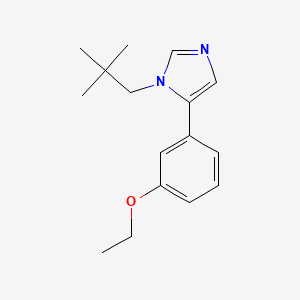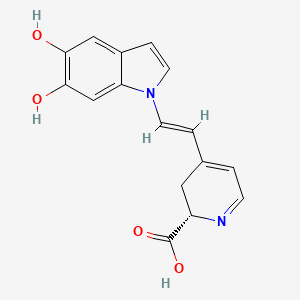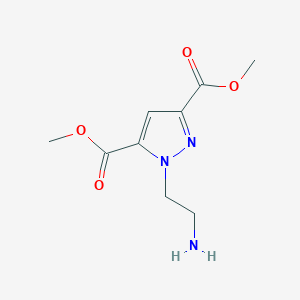
Acetic 2-((4-(benzyloxy)phenyl)amino)acetic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic 2-((4-(benzyloxy)phenyl)amino)acetic anhydride is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to an amino acetic anhydride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetic 2-((4-(benzyloxy)phenyl)amino)acetic anhydride typically involves the reaction of 4-(benzyloxy)phenyl acetic acid with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the anhydride linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic 2-((4-(benzyloxy)phenyl)amino)acetic anhydride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the anhydride to its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Acetic 2-((4-(benzyloxy)phenyl)amino)acetic anhydride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the manufacture of various industrial products
Mécanisme D'action
The mechanism by which Acetic 2-((4-(benzyloxy)phenyl)amino)acetic anhydride exerts its effects involves its interaction with specific molecular targets. The compound can act as an acylating agent, reacting with nucleophiles such as amines or alcohols to form amides or esters. This reactivity is crucial in its role in organic synthesis and potential biological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(benzyloxy)phenyl acetic acid: A related compound with similar structural features but lacking the anhydride functionality.
[2,4-Bis(benzyloxy)phenyl]acetic acid: Another similar compound with two benzyloxy groups attached to the phenyl ring.
Phenylacetic acid: A simpler analog that can undergo similar types of reactions but with different reactivity profiles.
Uniqueness
Acetic 2-((4-(benzyloxy)phenyl)amino)acetic anhydride is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of both the benzyloxy and anhydride moieties allows for a wide range of chemical transformations and interactions with biological targets.
Propriétés
Formule moléculaire |
C17H17NO4 |
|---|---|
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
acetyl 2-(4-phenylmethoxyanilino)acetate |
InChI |
InChI=1S/C17H17NO4/c1-13(19)22-17(20)11-18-15-7-9-16(10-8-15)21-12-14-5-3-2-4-6-14/h2-10,18H,11-12H2,1H3 |
Clé InChI |
NZPAAEKTVOJESE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(=O)CNC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Trifluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B12939376.png)
![Benzoic acid, 3-[3-(4-iodophenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12939378.png)



![1-{3-[(1H-Imidazol-1-yl)methyl]thiophen-2-yl}ethan-1-one](/img/structure/B12939403.png)
![6-[(2-Chlorophenyl)amino]-2-(methylsulfanyl)pyrimidine-4-carboxylic acid](/img/structure/B12939423.png)

![tert-Butyl (1S,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate](/img/structure/B12939438.png)





